molecular formula C14H19NO3 B12995998 N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide

N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide

Cat. No.: B12995998
M. Wt: 249.30 g/mol
InChI Key: MWLZGMOVCBRKRW-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a tert-butyl group, a formyl group, and a methylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide typically involves the reaction of 2-(2-formyl-6-methylphenoxy)acetic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide can undergo various chemical reactions including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products Formed

    Oxidation: 2-(2-carboxy-6-methylphenoxy)acetamide

    Reduction: 2-(2-hydroxymethyl-6-methylphenoxy)acetamide

    Substitution: Various substituted acetamides depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-2-(2-formylphenoxy)acetamide
  • N-(tert-Butyl)-2-(2-methylphenoxy)acetamide
  • N-(tert-Butyl)-2-(2-formyl-4-methylphenoxy)acetamide

Uniqueness

N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide is unique due to the presence of both a formyl group and a methyl group on the phenoxy ring, which can influence its reactivity and biological activity. The tert-butyl group provides steric hindrance, potentially affecting the compound’s interactions with other molecules.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

N-tert-butyl-2-(2-formyl-6-methylphenoxy)acetamide

InChI

InChI=1S/C14H19NO3/c1-10-6-5-7-11(8-16)13(10)18-9-12(17)15-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)

InChI Key

MWLZGMOVCBRKRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OCC(=O)NC(C)(C)C

Origin of Product

United States

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